5-Bromo-6-chloroindoline hydrochloride
Description
5-Bromo-6-chloroindoline hydrochloride is a halogenated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the indoline structure enhances its reactivity and potential for various chemical transformations .
Properties
IUPAC Name |
5-bromo-6-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHFNTZHQSPWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloroindoline hydrochloride typically involves the bromination and chlorination of indoline derivatives. One common method includes the electrophilic bromination of 6-chloroindoline using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and stringent quality control measures. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloroindoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to form different reduced forms of indoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted indoline derivatives.
Oxidation: Formation of indole-2,3-dione or other oxidized indole derivatives.
Reduction: Formation of reduced indoline derivatives.
Scientific Research Applications
5-Bromo-6-chloroindoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloroindoline hydrochloride involves its interaction with specific molecular targets and pathways. The halogen atoms enhance its binding affinity to various biological receptors, leading to its biological effects. The compound may inhibit or activate specific enzymes or receptors, resulting in its therapeutic or biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: Similar structure but lacks the chlorine atom.
6-Chloroindoline: Similar structure but lacks the bromine atom.
5,6-Dibromoindoline: Contains two bromine atoms instead of one bromine and one chlorine.
Uniqueness
5-Bromo-6-chloroindoline hydrochloride is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities compared to other indoline derivatives .
Biological Activity
5-Bromo-6-chloroindoline hydrochloride is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique reactivity and biological activity. The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that halogenated indoles, including this compound, can inhibit the growth of various bacterial strains. For instance, chloroindoles have demonstrated effective antibiofilm activity against Vibrio parahaemolyticus, highlighting the importance of halogen substituents in enhancing antimicrobial efficacy .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular pathways involved in tumor growth.
The mechanism of action for this compound involves its interaction with specific molecular targets. The halogen atoms (bromine and chlorine) enhance binding affinity to various receptors and enzymes, potentially leading to:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, contributing to its antiproliferative effects.
- Receptor Modulation: It can modulate receptor activity, influencing signaling pathways critical for cell survival and growth.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy: A study assessed the antimicrobial activity of various halogenated indoles, including this compound. Results indicated that compounds with halogen substitutions exhibited superior antibacterial effects compared to their non-halogenated counterparts .
- Cytotoxicity Evaluation: Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. The study reported significant inhibition rates, suggesting its potential as an anticancer agent.
Q & A
Q. What advanced analytical techniques (e.g., X-ray crystallography) elucidate the degradation pathways of this compound in oxidative environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
